Aphos

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Aphos is a neurotoxic pesticide and fungicide.

科学研究应用

Key Applications in Organic Synthesis

APhos is primarily employed as a ligand in palladium-catalyzed reactions, which are foundational in organic synthesis for forming carbon-carbon bonds. The following sections detail specific reactions where this compound demonstrates significant efficacy.

Suzuki-Miyaura Coupling

- Description : This reaction facilitates the formation of carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides.

- Role of this compound : this compound serves as an efficient catalyst for Suzuki-Miyaura couplings, yielding good results even with sterically hindered substrates under mild conditions. Its ability to stabilize the palladium center enhances the reaction's efficiency .

Sonogashira Coupling

- Description : This reaction involves the coupling of terminal alkynes with aryl or vinyl halides.

- Role of this compound : this compound can effectively catalyze Sonogashira reactions, particularly with less reactive alkynes, providing high yields and functional group tolerance.

Heck Reaction

- Description : This reaction allows for the formation of carbon-carbon bonds between alkenes and aryl or vinyl halides.

- Role of this compound : While other palladium catalysts may be more commonly used for this transformation, this compound has shown potential in facilitating Heck reactions under specific conditions.

Comparative Analysis with Other Ligands

To better understand the unique advantages offered by this compound, a comparison with other common ligands used in similar reactions is presented below:

| Ligand Name | Structure Features | Unique Aspects |

|---|---|---|

| Bis(diphenylphosphino)ferrocene | Bidentate ligand structure | Provides enhanced stability and reactivity |

| Tris(2-(diphenylphosphino)ethyl)amine | Tridentate ligand | High coordination number increases catalytic activity |

| 1,1-Bis(diphenylphosphino)ferrocene | Bidentate with ferrocene core | Known for its role in asymmetric synthesis |

| Bis(diisopropylamino)phenylphosphine | Sterically hindered phosphine | Often used in less sterically demanding reactions |

This compound stands out due to its combination of steric hindrance from tert-butyl groups and electronic donation from the dimethylamino group, which collectively enhance its performance compared to other phosphines that may lack such characteristics.

Case Study 1: Room-Temperature Suzuki-Miyaura Reactions

A focused study demonstrated that a library of this compound ligands could be synthesized using microwave-assisted techniques. The resulting ligands were evaluated for their catalytic performance in room-temperature Suzuki-Miyaura reactions involving unactivated aryl chlorides. The results indicated that certain this compound ligands could achieve high yields under mild conditions, showcasing their practical utility in organic synthesis .

Case Study 2: Optimization Through Self-Assisted Molecular Editing (SAME)

Another innovative approach involved using self-assisted molecular editing to optimize this compound ligands. By conducting parallel reactions with various arylboronic acids without an external phosphane ligand, researchers were able to identify new this compound variants that exhibited superior catalytic profiles. This method highlighted the adaptability and efficiency of this compound ligands in promoting complex organic transformations .

属性

CAS 编号 |

74548-80-4 |

|---|---|

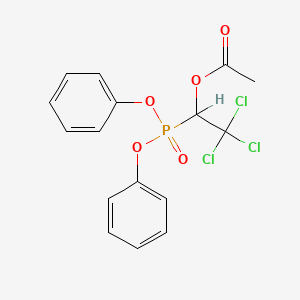

分子式 |

C16H14Cl3O5P |

分子量 |

423.6 g/mol |

IUPAC 名称 |

(2,2,2-trichloro-1-diphenoxyphosphorylethyl) acetate |

InChI |

InChI=1S/C16H14Cl3O5P/c1-12(20)22-15(16(17,18)19)25(21,23-13-8-4-2-5-9-13)24-14-10-6-3-7-11-14/h2-11,15H,1H3 |

InChI 键 |

RJUFATJOENABQE-UHFFFAOYSA-N |

SMILES |

CC(=O)OC(C(Cl)(Cl)Cl)P(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |

规范 SMILES |

CC(=O)OC(C(Cl)(Cl)Cl)P(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Aphos |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。